molecular formula C26H28N2O6S2 B11082795 Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)

Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)

Cat. No.: B11082795
M. Wt: 528.6 g/mol
InChI Key: WFLITZCOGDXWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate) is a complex organic compound with a molecular formula of C32H36N2O6S2 This compound is characterized by its unique structure, which includes a benzene ring substituted with carbonylimino groups and dimethylthiophene carboxylate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzene Core: The benzene ring is functionalized with carbonylimino groups through a reaction with appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of Thiophene Rings: The dimethylthiophene groups are introduced via a coupling reaction with the benzene core, often using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves esterification to form the diethyl carboxylate esters, typically using acid catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonylimino groups can be reduced to amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or alcohols.

Scientific Research Applications

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The carbonylimino groups can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate
  • Diethyl 2,2’-[tetrahydrothiene-2,5-diylbis(carbonylimino)]bis(4-methyl-1,3-thiazole-5-carboxylate)

Uniqueness

Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate) is unique due to its specific substitution pattern on the benzene ring and the presence of dimethylthiophene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C26H28N2O6S2

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 2-[[4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C26H28N2O6S2/c1-7-33-25(31)19-13(3)15(5)35-23(19)27-21(29)17-9-11-18(12-10-17)22(30)28-24-20(26(32)34-8-2)14(4)16(6)36-24/h9-12H,7-8H2,1-6H3,(H,27,29)(H,28,30)

InChI Key

WFLITZCOGDXWJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.